Spirocyclic Fsp³ Advantage Over Piperazine: Solubility and Developability Drivers
The Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate scaffold exhibits an Fsp³ of 0.53, substantially exceeding the mean Fsp³ of 0.36 for typical screening compounds and 0.47 for FDA-approved drugs . In contrast, the piperazine ring in olaparib has an Fsp³ of 0.50 without its substituents, and N‑Boc‑piperazine has an Fsp³ of 0.33 [1]. The spirocyclic quaternary carbon disrupts planarity and increases three-dimensionality, a property empirically correlated with improved aqueous solubility, reduced promiscuous off-target binding, and higher clinical success rates [2].
| Evidence Dimension | Fraction sp³-hybridized carbons (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.53 (Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate) |
| Comparator Or Baseline | Mean Fsp³ = 0.36 for screening compounds; Fsp³ = 0.47 for approved drugs; Fsp³ ≈ 0.33 for N-Boc-piperazine |
| Quantified Difference | ΔFsp³ = +0.17 vs screening compounds; ΔFsp³ = +0.06 vs approved drugs; ΔFsp³ ≈ +0.20 vs N-Boc-piperazine |
| Conditions | Calculated from molecular structure; Fsp³ = (number of sp³‑hybridized carbons) / (total carbon count) |
Why This Matters
Higher Fsp³ is a validated predictor of superior developability, and selecting this building block may improve solubility, selectivity, and clinical translation probability relative to flat aromatic or low-Fsp³ heterocyclic alternatives.
- [1] Hiesinger, K.; Dar'in, D.; Proschak, E.; Krasavin, M. Spirocyclic Scaffolds in Medicinal Chemistry. J. Med. Chem. 2021, 64 (1), 150–183. View Source
- [2] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. View Source
